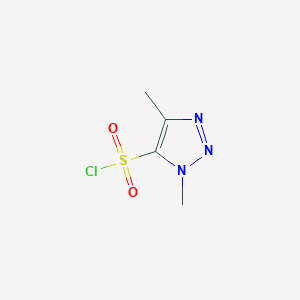
1-(2,2-difluoroethenyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethenyl)-4-methoxybenzene, also known as DFM, is a fluorinated aromatic hydrocarbon. It is commonly used in organic synthesis, as a reagent in the preparation of various organic compounds, and as an intermediate in the manufacture of pharmaceuticals. DFM is a versatile and useful reagent, due to its ability to form stable and selective carbon-carbon bonds. It is also used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines.
Mecanismo De Acción
1-(2,2-difluoroethenyl)-4-methoxybenzene is a versatile reagent, due to its ability to form carbon-carbon bonds. It is commonly used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines, by forming a carbon-carbon bond between the two molecules. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene can be used to form carbon-carbon bonds between two different functional groups, such as alcohols and alkenes.
Biochemical and Physiological Effects
1-(2,2-difluoroethenyl)-4-methoxybenzene is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic, mutagenic, or teratogenic. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene does not appear to have any significant effect on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of dyes and other organic compounds. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene is a non-toxic compound and has no known adverse effects on human health.
One of the main limitations of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its cost. 1-(2,2-difluoroethenyl)-4-methoxybenzene is a relatively expensive reagent, and it can be difficult to obtain in large quantities. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene is a volatile compound and can be difficult to handle.
Direcciones Futuras
There are several potential future directions for the use of 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments. One potential application is the synthesis of polymers, such as polyimides and polyamides. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene could be used for the synthesis of other organic compounds, such as fluorescent dyes and catalysts. 1-(2,2-difluoroethenyl)-4-methoxybenzene could also be used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines. Finally, 1-(2,2-difluoroethenyl)-4-methoxybenzene could be used in the synthesis of other fluorinated aromatic hydrocarbons, such as 1,2-difluoro-4-methoxybenzene.
Métodos De Síntesis
1-(2,2-difluoroethenyl)-4-methoxybenzene is prepared by the reaction of 4-methoxybenzene with trifluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The resulting product is a mixture of 1-(2,2-difluoroethenyl)-4-methoxybenzene and 1,2-difluoro-4-methoxybenzene. The former can be isolated by distillation, and the latter can be removed by extraction.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in various scientific research applications, such as the synthesis of drugs and pharmaceuticals, and the synthesis of fluorescent dyes and other organic compounds. It has also been used in the synthesis of polymers, such as polyimides and polyamides. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in the synthesis of dyes, catalysts, and other organic compounds.
Propiedades
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNPYTWRBGHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454198 |
Source


|
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
CAS RN |
1608-24-8 |
Source


|
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)


amine](/img/structure/B6596679.png)


![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)


